Aminomethylbenzotriazole

Description

Historical Trajectories and Evolution of Benzotriazole (B28993) Derivatives in Synthetic Chemistry

Benzotriazole and its derivatives have a rich history in synthetic chemistry, establishing themselves as highly versatile reagents and intermediates. growingscience.com Initially recognized for applications such as corrosion inhibition for copper and its alloys, the utility of the benzotriazole scaffold has expanded dramatically. ajrconline.org Over the past few decades, research has unveiled the vast potential of benzotriazole derivatives in a wide array of chemical transformations. growingscience.comgsconlinepress.com

The development of synthetic methodologies involving benzotriazole has been a significant area of focus. Chemists have explored numerous strategies for modifying the benzotriazole core, including N-alkylation and the synthesis of N-acyl benzotriazoles, to create a diverse library of derivatives with unique reactivity. gsconlinepress.comgsconlinepress.com These derivatives have proven to be exceptional synthetic auxiliaries, facilitating the construction of complex molecules, including a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.netethernet.edu.et The ability of the benzotriazole group to function as a good leaving group and to activate molecules for subsequent reactions has cemented its importance in organic synthesis. researchgate.net This evolution from a simple heterocyclic compound to a cornerstone of synthetic strategy highlights the dynamic nature of chemical research and the continuous discovery of new applications for established chemical entities. growingscience.comresearchgate.net

Foundational Chemical Principles and Structural Context of Aminomethylbenzotriazole

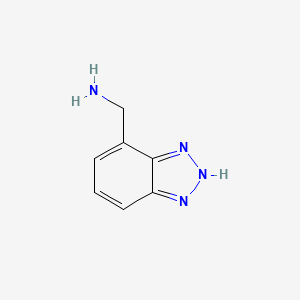

This compound is a derivative of benzotriazole characterized by the presence of an aminomethyl group (-CH₂NR₂) attached to one of the nitrogen atoms of the triazole ring. The parent structure consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring.

A crucial aspect of its chemical nature is the existence of isomers. N-(dialkylaminomethyl)benzotriazoles can exist as an equilibrium mixture of 1-substituted and 2-substituted isomers in solution, in the melt, and in the gas phase. rsc.org However, in the solid crystalline phase, they are found exclusively in the 1-substituted form. rsc.org The interconversion between these isomers occurs through an intermolecular mechanism. rsc.org This isomeric behavior is a key chemical principle governing the reactivity and handling of these compounds.

The synthesis of aminomethylbenzotriazoles is typically straightforward, often involving a condensation reaction between benzotriazole, formaldehyde (B43269), and a suitable primary or secondary amine. arkat-usa.org The benzotriazole moiety in the molecule is an excellent leaving group, which is fundamental to its utility in synthesis. This property allows the this compound to act as a stable precursor for generating reactive intermediates like iminium ions in a controlled manner. arkat-usa.org

Table 1: Structural and Chemical Properties of this compound

| Property | Description |

| Core Structure | A benzene ring fused to a 1,2,3-triazole ring. |

| Key Functional Group | An aminomethyl group (-CH₂NR₂) attached to a nitrogen of the triazole ring. |

| Isomerism | Exists as an equilibrium of 1- and 2-isomers in liquid/solution phases, but typically as the 1-isomer in the solid state. rsc.org |

| Synthesis | Commonly prepared via the Mannich reaction involving benzotriazole, formaldehyde, and an amine. arkat-usa.org |

| Key Reactivity | The benzotriazole unit acts as an excellent leaving group, facilitating the generation of electrophilic intermediates. |

Multifaceted Role of this compound in Advanced Chemical Sciences

The unique structural and reactive properties of this compound have positioned it as a valuable tool in advanced chemical sciences. mriindia.comjacsdirectory.comxjtlu.edu.cn Its primary role is that of a synthetic auxiliary or building block, enabling the efficient construction of more complex molecular architectures. researchgate.net The field of advanced chemical sciences focuses on developing innovative and efficient chemical processes, and this compound contributes significantly to this goal. uaruhr.de

Its applications span several domains of chemistry:

Heterocyclic Synthesis: It serves as a precursor for creating a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.netethernet.edu.et

Amine Synthesis: It provides novel pathways to synthesize secondary and tertiary amines, which are fundamental classes of organic compounds. researchgate.net

Carbon-Carbon Bond Formation: It participates in reactions that form new carbon-carbon bonds, a central challenge in organic synthesis. For example, it is used as an electrophile in reactions like the Baylis-Hillman reaction. arkat-usa.org

Generation of Reactive Intermediates: It is widely used as a stable, solid precursor for the in situ generation of otherwise unstable electrophilic species, such as N-acylimininium ions and related carbocations. arkat-usa.org This allows for transformations under milder and more controlled conditions than alternative methods.

The versatility of this compound makes it a key component in the synthetic chemist's toolbox for creating novel molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Significance of this compound in Enabling Novel Chemical Transformations

The significance of this compound lies in its ability to enable chemical transformations that might otherwise be difficult to achieve. It acts as a synthetic equivalent for unstable intermediates, thereby simplifying complex synthetic procedures.

One of the most notable applications is its role as an electrophile in the Baylis-Hillman reaction . Aminomethylbenzotriazoles react with acrylates in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to produce benzotriazolated adducts. arkat-usa.org These adducts can be readily converted into the classic Baylis-Hillman products, demonstrating the utility of aminomethylbenzotriazoles as effective iminium ion equivalents. arkat-usa.orgumich.edu This represents a significant advancement, as it overcomes some of the traditional limitations of the Baylis-Hillman reaction, such as slow reaction rates. arkat-usa.org

Furthermore, aminomethylbenzotriazoles have been used to achieve novel molecular rearrangements and constructions. For instance, their reaction with α-unsaturated silanes like allyl- and propargyltrimethylsilanes in the presence of aluminum chloride leads to unexpected products through a 1,5-hydride shift mechanism. acs.org This reaction provides a unique route to previously unreported 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. acs.org

The compound also facilitates efficient mono-N-alkylation of aromatic and heteroaromatic amines. researchgate.net Its ability to be used with Grignard reagents or reducing agents like sodium borohydride (B1222165) offers a versatile and high-yielding method for preparing N-(secondary alkyl)arylamines. researchgate.net These examples underscore the compound's importance in pioneering new synthetic routes and expanding the scope of known chemical reactions.

Table 2: Key Transformations Enabled by this compound

| Transformation | Description of Role | Research Finding |

| Baylis-Hillman Reaction | Acts as an iminium ion equivalent, reacting with acrylates to form adducts that lead to Baylis-Hillman olefins. arkat-usa.orgumich.edu | The reaction with ethyl acrylate (B77674) in the presence of TiCl₄ gives the corresponding adducts in 66-80% yield. arkat-usa.org |

| Synthesis of Silylated Amines | Reacts with unsaturated silanes, leading to novel silylated aminoalkanes and aminoalkenes via a 1,5-hydride shift. acs.org | Provides a route to previously unknown 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. acs.org |

| Synthesis of Secondary Amines | Adducts formed from this compound and aldehydes can be reacted with Grignard reagents to produce N-(secondary alkyl)arylamines. researchgate.net | This method allows for high-yield mono-N-alkylation of various amines. researchgate.net |

| Substitution Reactions | The benzotriazole group in adducts derived from this compound can be smoothly substituted by other nucleophiles, such as thiols. arkat-usa.org | Benzotriazolated adducts undergo efficient substitution with thiols to afford novel functionalized compounds in 71-82% yield. arkat-usa.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFJZWXEACSTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555803-74-1 | |

| Record name | (1H-1,2,3-benzotriazol-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Aminomethylbenzotriazole and Its Precursors

Regioselective Aminomethylation Strategies of Benzotriazole (B28993)

The aminomethylation of benzotriazole presents a challenge in controlling the regioselectivity of the substitution on the triazole ring, leading to either N1 or N2 isomers. Various strategies have been developed to address this, with a significant focus on Mannich-type reactions and direct functionalization with amino-containing moieties.

Mannich-Type Reaction Pathways in Aminomethylbenzotriazole Synthesis

The Mannich reaction is a cornerstone in the synthesis of aminomethylbenzotriazoles, involving the aminoalkylation of an acidic proton located on the nitrogen of the benzotriazole ring. nih.govresearchgate.net This one-pot, three-component condensation reaction typically utilizes benzotriazole, formaldehyde (B43269), and a primary or secondary amine. rsc.orgresearchgate.net The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the benzotriazole anion. nih.gov

The stoichiometry of the reactants plays a crucial role in determining the final product. The reaction of benzotriazole with formaldehyde and aliphatic primary amines can yield different adducts depending on the molar ratios of the reactants. For instance, a 2:2:1 molar ratio of benzotriazole, formaldehyde, and a primary alkyl amine in water at 20°C leads to the exclusive formation of N,N-bis(benzotriazol-1-ylmethyl)amines. rsc.orgresearchgate.net Conversely, using a 1:1:1 molar ratio predominantly yields aminals. rsc.orgresearchgate.net The steric hindrance of the amine also influences the outcome, with hindered primary amines favoring the formation of monosubstituted adducts. rsc.orgresearchgate.net

Table 1: Influence of Reactant Stoichiometry on Mannich Reaction Products

| Benzotriazole (molar ratio) | Formaldehyde (molar ratio) | Primary Amine (molar ratio) | Predominant Product Type |

| 2 | 2 | 1 | N,N-bis(benzotriazol-1-ylmethyl)amine |

| 1 | 1 | 1 | Aminal |

| 1 | 1 | 1 (sterically hindered) | N-(aminomethyl)benzotriazole |

Functionalization of Benzotriazole with Amino-Containing Moieties

Direct functionalization of benzotriazole with moieties already containing an amino group represents another key strategy. This can be achieved through the N-alkylation of benzotriazole with appropriate haloamines or other electrophiles bearing an amino group. The regioselectivity of this alkylation is a significant consideration, with the formation of both N1 and N2 isomers being possible. researchgate.net

Solvent-free conditions have been explored for the highly regioselective N-alkylation of benzotriazole, offering a more environmentally friendly approach. researchgate.net For example, the reaction of benzotriazole with alkyl halides in the presence of potassium carbonate and a phase-transfer catalyst under solvent-free conditions can afford N1-alkylated benzotriazoles with high selectivity. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of this compound synthesis. Both organocatalytic and metal-catalyzed systems have been investigated for this purpose.

Organocatalytic Systems for this compound Synthesis

Organocatalysis has emerged as a valuable strategy in asymmetric synthesis, and its principles can be applied to the Mannich reaction for producing chiral this compound derivatives. researchgate.net Chiral organocatalysts, such as proline and its derivatives, can facilitate the enantioselective aminomethylation of aldehydes, a reaction analogous to the formation of aminomethylbenzotriazoles. nih.gov While specific examples of organocatalyzed aminomethylation of benzotriazole are not extensively detailed in the provided results, the general mechanism involves the formation of an enamine from the catalyst and an aldehyde, which then reacts with an iminium ion. researchgate.netnih.gov This approach holds promise for the development of asymmetric syntheses of aminomethylbenzotriazoles.

Metal-Catalyzed Transformations Utilizing Benzotriazole Precursors

Metal catalysis plays a significant role in the regioselective functionalization of benzotriazole. Various transition metals, including rhodium and iridium, have been employed to control the N1 versus N2 selectivity of alkylation. nih.govnih.gov For instance, rhodium-catalyzed reactions of benzotriazoles with diazo compounds have been shown to be highly selective for the N2 position. nih.gov Similarly, the choice of metalloporphyrin catalyst can precisely control the regioselectivity, with Ir(III) porphyrins promoting N2-alkylation and Fe(III) porphyrins favoring N1-alkylation. nih.gov

Benzotriazole and its derivatives can also act as ligands in metal-catalyzed coupling reactions, highlighting their versatility in synthetic chemistry. rsc.org The synthesis of a specific this compound derivative, 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole, has been reported, along with the preparation of its transition metal complexes with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. scispace.com

Table 2: Metal-Catalyzed Regioselective N-Alkylation of Benzotriazole

| Catalyst System | Reactant | Predominant Isomer |

| Rhodium | Diazo compounds | N2 |

| Ir(III) pentafluorophenyl-substituted porphyrin | α-Diazoacetates | N2 |

| Fe(III) pyridine-substituted porphyrin | α-Diazoacetates | N1 |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. researchgate.netnih.gov

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major goal in green chemistry is to replace these solvents with safer alternatives or to eliminate them entirely.

Solvent-Free Synthesis: The synthesis of benzotriazole derivatives, including precursors to this compound, has been successfully achieved under solvent-free conditions. gsconlinepress.comgsconlinepress.com This approach often involves the reaction of neat reactants, sometimes adsorbed onto a solid support like silica (B1680970) (SiO2) in the presence of a catalyst. gsconlinepress.com For instance, the N-alkylation of benzotriazole, a key step in forming many derivatives, can be performed efficiently without a solvent by using potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.comgsconlinepress.com

These reactions can be promoted by either conventional heating or microwave irradiation. gsconlinepress.comijpsonline.com Microwave-assisted solvent-free synthesis has proven particularly advantageous, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. ijpsonline.com This enhancement is attributed to the efficient and direct heating of the reactant molecules by microwaves.

Interactive Data Table: Comparison of N-Alkylation of Benzotriazole Methods

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Solvent-free, K2CO3, SiO2, TBAB | Several hours | Moderate to High | gsconlinepress.com |

| Microwave Irradiation | Solvent-free, K2CO3, SiO2, TBAB | Minutes | High | gsconlinepress.comijpsonline.com |

| Aqueous Media | Water as solvent (related syntheses) | Variable | Good | lupinepublishers.com |

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the hydrophobic nature of many organic reactants can pose a challenge, the use of water as a medium for heterocyclic synthesis is a growing field. Benzotriazole-mediated technology has been successfully applied in aqueous environments for certain synthetic transformations, such as the one-pot synthesis of related benzothiazole (B30560) derivatives. lupinepublishers.com This demonstrates the potential for developing aqueous routes for this compound synthesis, which would offer significant environmental and safety benefits over conventional solvent-based methods.

Atom Economy and Efficiency in this compound Production

Beyond reducing solvent waste, a core principle of green chemistry is maximizing the efficiency of the reaction itself. Atom economy is a concept that measures how many atoms from the reactants are incorporated into the desired final product. It provides a more insightful measure of a reaction's efficiency than percentage yield alone, as a high-yield reaction can still generate a large amount of waste in the form of byproducts.

The classic and most direct synthesis of this compound derivatives is a three-component condensation reaction involving benzotriazole, an aldehyde, and an amine. lookchem.com This reaction is an example of a Mannich-type reaction.

Benzotriazole + Aldehyde + Amine → N-(α-aminoalkyl)benzotriazole + H₂O

Interactive Data Table: Atom Economy Calculation for a Model Reaction

The table below illustrates the theoretical atom economy for the synthesis of 1-(Morpholin-4-ylmethyl)-1H-benzotriazole from benzotriazole, formaldehyde, and morpholine.

| Reactant | Formula | Molar Mass ( g/mol ) |

| Benzotriazole | C₆H₅N₃ | 119.12 |

| Formaldehyde | CH₂O | 30.03 |

| Morpholine | C₄H₉NO | 87.12 |

| Total Reactant Mass | 236.27 | |

| Product | Formula | Molar Mass ( g/mol ) |

| 1-(Morpholin-4-ylmethyl)-1H-benzotriazole | C₁₁H₁₄N₄O | 218.26 |

| Water (Byproduct) | H₂O | 18.01 |

| Atom Economy (%) | (Mass of Product / Total Mass of Reactants) x 100 | 92.38% |

Stereochemical Control and Diastereoselective Syntheses of Chiral this compound Analogs

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. When the aminomethyl group of this compound contains a stereocenter, controlling the three-dimensional arrangement of its substituents is crucial. This is typically achieved through asymmetric synthesis, with diastereoselective methods being a powerful strategy.

A common and effective approach to diastereoselective synthesis involves the use of a chiral auxiliary. nih.govresearchgate.netwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org Its inherent chirality directs the formation of a new stereocenter in a predictable manner, leading to a preference for one diastereomer over the other. After the reaction, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of this compound analogs, stereochemical control can be achieved by employing a chiral amine or a chiral aldehyde in the three-component condensation reaction. For example, the reaction of benzotriazole, formaldehyde, and a chiral amino alcohol can proceed with a high degree of diastereoselectivity. researchgate.net The chiral center(s) already present in the amino alcohol guide the stereochemical outcome of the newly formed stereocenter.

A documented example involves the reaction of (S)-2-Phenylglycinol, ethyl glyoxylate, formaldehyde, and benzotriazole. researchgate.net This reaction stereospecifically yields ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net In this case, the chiral amino alcohol acts as both a reactant and the source of stereochemical control, effectively serving as a chiral auxiliary that becomes part of the final molecule's backbone. This methodology provides a reliable route to chiral N-substituted oxazolidines where the benzotriazolylmethyl moiety is installed with a specific, controlled stereochemistry. researchgate.net

Interactive Data Table: Example of a Diastereoselective Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product (Stereospecific) | Reference |

| Benzotriazole | Formaldehyde | Ethyl Glyoxylate | (S)-2-Phenylglycinol | Ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate | researchgate.net |

This approach highlights how the principles of asymmetric synthesis can be applied to the benzotriazole framework to generate complex, stereochemically defined molecules.

Reactivity Profiles and Mechanistic Elucidation of Aminomethylbenzotriazole

Fundamental Reaction Pathways and Mechanistic Interrogations

Aminomethylbenzotriazoles are versatile reagents in organic synthesis, largely due to the unique reactivity conferred by the benzotriazole (B28993) (Bt) moiety. The benzotriazole group can function as an excellent leaving group, facilitating nucleophilic substitution, or act as an activating group, enabling reactions at the adjacent methylene (B1212753) carbon. It is understood that benzotriazolyl derivatives may partially dissociate in solution, particularly at elevated temperatures, forming an iminium cation and a benzotriazolide anion, which contributes to their reactivity profile. epa.gov

The core of aminomethylbenzotriazole's utility in displacement reactions lies in the ability of the benzotriazole anion to act as a stable leaving group. This allows the BtCH₂NR₂ structure to serve as a synthetic equivalent of a ⁺CH₂NR₂ cation. The aminomethyl group can be readily introduced into various molecules through nucleophilic attack, displacing the benzotriazole ring.

A prominent example of this pathway is the reaction of Baylis-Hillman adducts derived from aminomethylbenzotriazoles. These adducts smoothly undergo substitution of the benzotriazole group with nucleophiles like thiols. arkat-usa.org For instance, treatment of the adducts with sodium hydride and a thiol in anhydrous tetrahydrofuran (B95107) (THF) leads to the efficient displacement of the benzotriazole moiety. arkat-usa.org This highlights the facile nature of the C-Bt bond cleavage in the presence of a suitable nucleophile.

The general mechanism involves the attack of the nucleophile on the carbon atom attached to the benzotriazole ring, leading to a transition state where the C-N bond of the benzotriazole is weakened. Subsequent departure of the stable benzotriazolide anion drives the reaction to completion. This reactivity is a cornerstone of the "benzotriazole methodology" in organic synthesis. acs.org

This compound can also function as an electrophile, particularly after activation. The presence of the benzotriazole ring system makes the methylene proton acidic enough to be removed by a strong base, generating an anion that can then react with various electrophiles. acs.org However, a more direct role as an electrophile is observed in reactions like the Baylis-Hillman reaction. arkat-usa.org

In this context, aminomethylbenzotriazoles act as effective electrophiles when reacted with activated alkenes, such as ethyl acrylate (B77674), in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). arkat-usa.org Instead of the typical Baylis-Hillman product, this reaction yields a benzotriazolated adduct where the this compound has added across the double bond. arkat-usa.org This demonstrates the electrophilic character of the this compound, which is activated by the Lewis acid, making it susceptible to attack by the nucleophilic α-position of the acrylate.

This compound as a Synthetic Building Block and Intermediate

The dual reactivity of this compound makes it a valuable synthetic building block for constructing more complex molecular architectures. lookchem.comasischem.comlifechemicals.comrsc.orgenamine.net Its ability to introduce a functionalized CH₂NR₂ unit is exploited in various synthetic transformations.

The Baylis-Hillman reaction represents a key carbon-carbon bond-forming application for this compound. wikipedia.orgorganic-chemistry.org As previously mentioned, these compounds serve as effective electrophilic partners. The reaction between various N-substituted aminomethylbenzotriazoles and ethyl acrylate, catalyzed by TiCl₄, proceeds at room temperature to afford the corresponding benzotriazolated adducts in good yields. arkat-usa.org

These adducts are versatile intermediates. They can be readily transformed into the more conventional Baylis-Hillman olefins through elimination of the benzotriazole group using a base like sodium hydride. arkat-usa.org This two-step sequence effectively uses this compound as a precursor to generate complex, densely functionalized molecules.

Table 1: Baylis-Hillman Reaction of Aminomethylbenzotriazoles with Ethyl Acrylate arkat-usa.org

| Amine Moiety in this compound | Product Yield |

| Morpholine | 80% |

| Piperidine | 75% |

| Pyrrolidine | 78% |

| N-Methylaniline | 66% |

| N-Ethylaniline | 68% |

| Indoline | 75% |

| 1,2,3,4-Tetrahydroquinoline | 72% |

Reaction Conditions: this compound, ethyl acrylate, TiCl₄ (1.0 equiv), 20 °C, 16-20 h.

The benzotriazole methodology is a powerful tool for the synthesis of a wide array of heterocyclic systems. epa.govacs.orgresearchgate.net Benzotriazole-containing intermediates, including aminomethyl derivatives, are instrumental in constructing monocyclic and bicyclic heterocycles. epa.govacs.org They can participate in cycloaddition reactions, where the benzotriazole moiety facilitates the formation of the ring system and is subsequently eliminated. researchgate.netnih.govnih.govyoutube.com

For example, anions derived from compounds of the type BtCH₂X (where X is a heteroatom) can be generated and reacted with electrophiles to create complex intermediates for further transformations and cyclizations. acs.org While direct participation of this compound in classic [3+2] or Diels-Alder cycloadditions is less common, its derivatives are used to build precursors for such reactions. The iminium ions generated from aminomethylbenzotriazoles can react with dienes or other suitable partners in cyclization cascades to form nitrogen-containing heterocycles.

Benzotriazole chemistry has made significant contributions to peptide synthesis. ethernet.edu.et Specifically, N-acylbenzotriazoles are highly effective acylating agents for coupling amino acids. luxembourg-bio.com While not a direct application of this compound itself, the underlying principle of benzotriazole as an activating group and good leaving group is central.

In the context of peptidomimetics, this compound derivatives serve as valuable building blocks. ethernet.edu.et They can be used to introduce the aminomethyl (-CH₂-N-) linkage, which is a common motif in peptidomimetic structures designed to mimic peptide backbones with improved stability or altered conformation. The reactivity of this compound allows for its incorporation into peptide-like chains, where it can replace labile peptide bonds or be used to construct side-chain modifications. sigmaaldrich.comuci.edu The synthesis involves coupling the this compound unit with amino acid derivatives or other building blocks, leveraging the displacement of the benzotriazole group to form the desired bond.

Tautomerism and Isomerization Dynamics

Prototropic Tautomerism of Benzotriazole Framework

The benzotriazole ring system, the core of this compound, exhibits prototropic tautomerism, a phenomenon involving the migration of a proton. acs.org Benzotriazole can exist in three potential tautomeric forms: the two degenerate N(1)-H and N(3)-H forms, which are asymmetric, and the symmetric N(2)-H form. acs.org Extensive studies employing experimental techniques like 13C Nuclear Magnetic Resonance (NMR) and UV spectroscopy, alongside theoretical ab initio molecular orbital calculations, have been conducted to investigate this equilibrium. nih.govacs.org

Research has consistently shown that in solution, such as in anhydrous dimethyl sulfoxide (B87167) (DMSO), a prototropic equilibrium exists predominantly between the asymmetric N(1)-H and N(3)-H tautomers. acs.orgnih.govacs.org The population of the symmetric N(2)-H protomer is considered to be very low, often less than 5%, if present at all. acs.org Quantum chemical calculations have further predicted that the 1H-benzotriazole tautomer is more stable than the 2H-benzotriazole form. ru.nl

The rate of this N(1)-H ↔ N(3)-H prototropic exchange has been estimated using 13C NMR techniques to be in the medium exchange regime, approximately 300–3000 s⁻¹. nih.govacs.org This dynamic process is believed to proceed through an anionic intermediate state. nih.govacs.org The stability and predominance of the 1H-tautomer in both solid state and solution are well-established aspects of the fundamental chemistry of the benzotriazole framework. researchgate.net

Table 1: Summary of Prototropic Tautomerism Studies on the Benzotriazole Framework

| Feature Studied | Key Findings | Methods Used |

|---|---|---|

| Predominant Tautomeric Form | The asymmetric N(1)-H/N(3)-H form is predominant. nih.govacs.org | 13C NMR, UV Spectroscopy, Ab Initio Calculations |

| N(2)-H Tautomer Population | Low population, estimated at <5%. acs.org | 13C NMR Spectroscopy |

| N(1)-H ↔ N(3)-H Exchange Rate | 300–3000 s⁻¹ in anhydrous DMSO. acs.org | 13C NMR Techniques |

Isomeric Composition of N-(Aminomethyl)benzotriazole Derivatives

When the benzotriazole nucleus is substituted at a nitrogen atom, as in N-(aminomethyl)benzotriazole, the dynamic behavior shifts from tautomerism to isomeric equilibrium between the 1-substituted and 2-substituted forms. rsc.orgrsc.org The position of the aminomethyl group on the triazole ring is not fixed and is highly dependent on the physical state of the compound. rsc.orgcapes.gov.br

Using a combination of ¹H and ¹³C NMR, infrared (IR) spectroscopy, and X-ray crystallography, researchers have demonstrated that N-(dialkylaminomethyl)benzotriazoles exist exclusively as the 1-substituted isomer in the crystalline, solid phase. rsc.orgrsc.orgcapes.gov.br However, upon transitioning to the liquid, melt, solution, or even argon matrix phases, these compounds establish an equilibrium, existing as a mixture of both the 1- and 2-isomers. rsc.orgrsc.orgcapes.gov.br

In nearly all cases studied in solution, the 1-(aminomethyl)benzotriazole isomer is the predominant form in the equilibrium mixture. rsc.org The precise ratio of the two isomers is sensitive to several factors. A key factor is the polarity of the solvent; an increase in the polarity of the medium tends to favor a higher proportion of the 1-isomer relative to the 2-isomer. rsc.org Conversely, increased steric bulk in the N-aminomethyl substituents favors a higher proportion of the 2-substituted isomer. rsc.org This equilibrium is established through an intermolecular mechanism, as confirmed by cross-over experiments. rsc.org

Table 2: Isomeric Distribution of N-(Aminomethyl)benzotriazole Derivatives in Different States

| Physical State | Isomeric Form(s) Present | Predominant Isomer | Analytical Methods |

|---|---|---|---|

| Crystalline (Solid) | Solely the 1-substituted form. rsc.orgcapes.gov.br | 1-isomer | X-ray Crystallography, IR Spectroscopy |

| Liquid / Melt | Equilibrium mixture of 1- and 2-isomers. rsc.org | 1-isomer (typically) | IR Spectroscopy |

| Solution | Equilibrium mixture of 1- and 2-isomers. rsc.org | 1-isomer (typically) | ¹H NMR, ¹³C NMR |

Theoretical and Computational Investigations of Aminomethylbenzotriazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like Aminomethylbenzotriazole, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The process involves calculating the molecule's electron density to derive its energy. By systematically adjusting bond lengths, bond angles, and dihedral angles, the calculation seeks the lowest energy conformation, which corresponds to the most stable structure. nih.goviaea.org Key outputs from this analysis include precise bond lengths (the distance between the nuclei of two bonded atoms) and bond angles, which are critical for understanding the molecule's shape and steric properties. nih.govntu.edu.iq Furthermore, thermodynamic parameters derived from these calculations can predict the relative stability of different isomers or conformers of the molecule. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons, suggesting it is more reactive as a nucleophile. researchgate.netirjweb.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating reactivity as an electrophile. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small energy gap implies that the molecule can be easily excited, correlating with high chemical reactivity and lower kinetic stability. scirp.orgnih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.comnih.gov This analysis helps predict how this compound might interact with other reagents in a chemical reaction. researchgate.net

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest orbital containing electrons. | Higher energy indicates a better electron donor (nucleophile). |

| ELUMO (Energy of LUMO) | Energy of the lowest orbital without electrons. | Lower energy indicates a better electron acceptor (electrophile). |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | A small gap suggests high reactivity and polarizability; a large gap suggests high stability. |

Conceptual DFT Descriptors for Chemical Reactivity (e.g., Hardness, Softness, Electrophilicity)

Conceptual DFT provides a framework for quantifying chemical concepts derived from how the energy of a system changes with the number of electrons. researchgate.net These descriptors help rationalize and predict the chemical behavior of molecules. scispace.comrsc.org

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. It is calculated from the HOMO-LUMO gap. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. irjweb.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. "Soft" molecules, with small HOMO-LUMO gaps, are generally more reactive. irjweb.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. researchgate.net

Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netmdpi.com

These descriptors provide a quantitative basis for understanding the reactivity patterns of molecules like this compound. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value implies high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | High value implies low stability and high reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Measures the propensity to accept electrons; a good electrophile has a high ω value. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Intrinsic Reaction Coordinate (IRC) Pathways and Transition State Analysis

To understand how a reaction proceeds from reactants to products, chemists computationally locate the transition state (TS) , which is the highest energy point along the reaction pathway. A transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

An Intrinsic Reaction Coordinate (IRC) calculation is then performed to confirm that the identified TS correctly connects the desired reactants and products. nih.gov The IRC calculation maps the minimum energy path downhill from the TS in both the forward direction (towards products) and the reverse direction (towards reactants). nih.gov This provides a detailed picture of the geometric changes the molecule undergoes during the transformation and verifies the proposed reaction mechanism. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD provides a dynamic view of molecular behavior.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms. nih.gov By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a period, typically from nanoseconds to microseconds. nih.gov This approach is used to:

Explore Conformational Landscapes: Identify the different shapes (conformations) the molecule can adopt and the frequency of transitions between them.

Study Intermolecular Interactions: Simulate how this compound interacts with solvent molecules, ions, or other biologically relevant molecules like proteins or DNA. researchgate.net The stability of these interactions, such as hydrogen bonds, can be assessed over the course of the simulation. nih.gov

Analyze Stability: The stability of a molecule or a molecular complex can be evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms from a reference structure over time. A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov

Non-Covalent Interactions and Supramolecular Chemistry Modeling

Theoretical and computational investigations into this compound have provided significant insights into the non-covalent interactions that govern its molecular recognition, self-assembly, and crystal packing. These studies are crucial for understanding the supramolecular chemistry of this compound. Computational modeling, in particular, has become an indispensable tool for elucidating the nature and strength of these weak interactions, which are often challenging to probe experimentally. nih.govadvancedsciencenews.com The primary non-covalent forces at play in systems involving this compound are hydrogen bonding and π-stacking interactions, which dictate the formation of higher-order structures.

Modern computational chemistry offers a suite of methods to analyze these interactions. Density Functional Theory (DFT) is frequently employed to model the geometry and energetics of non-covalent complexes. nih.govnih.gov Furthermore, techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of specific interactions like hydrogen bonds. nih.gov These computational approaches provide a detailed picture of the intermolecular forces that influence the behavior of this compound in various chemical and biological environments.

Hydrogen Bonding Networks Involving this compound

Hydrogen bonding is a critical directional interaction that plays a pivotal role in the structure of this compound-containing systems. The molecule possesses both hydrogen bond donors (the amine N-H) and acceptors (the nitrogen atoms of the triazole ring), allowing for the formation of extensive hydrogen bonding networks. Computational studies on closely related benzotriazole (B28993) derivatives have shed light on the probable hydrogen bonding patterns of this compound.

A notable theoretical and experimental study on 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, which shares the core (1H-benzotriazol-1-yl)methyl moiety, revealed a preference for intermolecular over intramolecular hydrogen bonds. nih.govmdpi.com In the solid state, this compound forms infinite zig-zag chains through intermolecular O-H···N hydrogen bonds, where the N3 atom of the benzotriazole ring acts as the acceptor. nih.gov Theoretical calculations, performed at the B3LYP/6-31G(d,p) level of theory, supported the higher stability of the conformer with intermolecular hydrogen bonds. mdpi.com This suggests that in the crystalline state, this compound is likely to form robust intermolecular N-H···N hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional architectures.

The nitrogen atoms of the benzotriazole ring are effective hydrogen bond acceptors. mdpi.com The specific nitrogen atom involved (N2 or N3) can depend on the substitution pattern and steric factors. The aminomethyl group provides a primary amine (–NH2) that can act as a hydrogen bond donor, participating in interactions with suitable acceptors on neighboring molecules. The interplay between these donor and acceptor sites leads to the formation of specific and predictable supramolecular synthons.

Table 1: Representative Hydrogen Bond Parameters in a Related Benzotriazole Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| O-H···N3 | 0.82 | 2.01 | 2.805 | 163.0 | nih.gov |

Data from the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a structurally similar compound.

π-Stacking and Other Aromatic Interactions

The benzotriazole ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the attractive forces between the electron clouds of aromatic rings, are fundamental to the stability of many crystal structures and biological complexes. nih.govrsc.org Computational studies on various aromatic and heteroaromatic systems have established that π-stacking can adopt several geometries, including face-to-face and parallel-displaced arrangements.

Theoretical evaluations of π-stacking interactions are often performed using DFT methods that include dispersion corrections, as standard functionals can inadequately describe these non-covalent forces. mdpi.com For instance, studies on compounds containing benzimidazole (B57391), a system structurally related to benzotriazole, have utilized functionals like M06-2X and MPWB95 to accurately estimate the energy of π-π stacking interactions. mdpi.comrsc.org These calculations have shown that parallel-displaced stacking is a common and energetically favorable motif.

In the context of this compound, the benzotriazole ring can stack with other benzotriazole rings or with different aromatic systems. The strength and geometry of these interactions would be influenced by the electrostatic potential of the ring, which is modulated by the aminomethyl substituent. The electron-withdrawing nature of the triazole ring can lead to favorable quadrupole-quadrupole interactions with electron-rich aromatic rings. nih.gov In the solid state, it is anticipated that π-stacking interactions will work in concert with hydrogen bonding to create a densely packed and stable three-dimensional structure. nih.gov

Table 2: Typical Geometrical Parameters for Parallel-Displaced π-Stacking Interactions

| Parameter | Description | Typical Range |

| Intercentroid Distance | The distance between the geometric centers of the two aromatic rings. | 3.5 - 4.5 Å |

| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 Å |

| Ring Offset (Slippage) | The horizontal displacement of one ring relative to the other. | 1.0 - 2.0 Å |

These are general ranges observed in various aromatic systems and are expected to be applicable to this compound.

Insufficient Data Available for a Comprehensive Article on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant scarcity of detailed research focused specifically on the coordination chemistry of the compound "this compound." While the broader class of benzotriazole derivatives has been explored in coordination chemistry, specific studies detailing the synthesis, structural elucidation, and mechanistic aspects of this compound complexes with transition metals such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) are not sufficiently available to construct a comprehensive and scientifically rigorous article based on the provided outline.

The majority of existing research in this area focuses on more complex ligands synthesized via the Mannich reaction, where benzotriazole, formaldehyde (B43269), and a primary or secondary amine are reacted to form more elaborate chelating agents. In these cases, this compound is a substructure within a larger, more functionalized ligand. Consequently, the coordination behavior, spectroscopic data, and structural parameters reported in such studies are not directly attributable to the parent this compound ligand itself.

Efforts to find specific data on the following key areas for this compound have been unsuccessful:

Ligand Design and Synthesis: Detailed synthetic procedures for creating metal-chelating ligands based solely on this compound are not well-documented.

Spectroscopic Characterization: Specific and detailed FT-IR, NMR, and UV-Vis spectroscopic data for this compound complexes with the requested transition metals are not readily available in the public domain.

Crystallographic Analysis: There is a lack of published crystal structures for this compound coordination compounds, which is essential for a definitive discussion of their coordination geometries.

Mechanistic Studies: In-depth mechanistic studies on the metal-ligand interactions and bonding specific to this compound are not described in the accessible literature.

Given the strict adherence required to the provided outline and the focus solely on "this compound," the lack of specific, verifiable research findings prevents the generation of a thorough and scientifically accurate article. Constructing an article by extrapolating data from related but chemically distinct compounds would be scientifically inaccurate and misleading.

Therefore, we are unable to provide the requested article at this time due to insufficient available data on the coordination chemistry of this compound. Further experimental research would be required to generate the necessary data to fulfill this request.

Coordination Chemistry of Aminomethylbenzotriazole

Mechanistic Studies of Metal-Ligand Interactions and Bonding

Bonding Characteristics and Ligand Field Effects

Aminomethylbenzotriazole typically acts as a bidentate or bridging ligand, coordinating to metal ions through one of the nitrogen atoms of the triazole ring (N2 or N3) and the nitrogen atom of the aminomethyl group. This chelation forms a stable five-membered ring with the metal center. The benzotriazole (B28993) moiety itself is a well-known ligand that can coordinate in various modes, and the addition of the aminomethyl arm enhances its chelating ability.

The nature of the metal-ligand bond in this compound complexes has been investigated using various spectroscopic and magnetic techniques. For instance, in a study of a related derivative, 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole, infrared (IR) spectroscopy revealed shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon coordination to metal ions such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). These shifts are indicative of the involvement of the triazole nitrogen in bonding. Furthermore, the appearance of new bands at lower frequencies is often attributed to the formation of metal-nitrogen (M-N) bonds.

The electronic spectra of these complexes provide insights into the ligand field effects. The d-d transitions observed in the UV-Vis spectra of transition metal complexes can be used to determine the ligand field splitting parameter (10Dq or Δo), which quantifies the energy difference between the d-orbitals in the presence of the ligands. For example, the magnetic moments of these complexes, determined by magnetic susceptibility measurements, can distinguish between high-spin and low-spin configurations, which is a direct consequence of the magnitude of the ligand field splitting. While specific ligand field parameters for this compound are not extensively documented, studies on analogous ligands with similar donor atoms (N,N) suggest that it behaves as a medium-field ligand.

Structural studies on related compounds provide further details on bonding. For example, in metal complexes of 5-aminomethyl- researchgate.netaneN4, which also features an aminomethyl coordinating group, X-ray crystallography has revealed typical metal-nitrogen bond lengths. In a Ni(II) complex of this ligand, the Ni-N bond lengths were found to be in the range of 2.04 to 2.11 Å.

Table 1: Selected Metal-Nitrogen Bond Lengths in a Ni(II) Complex of a Related Aminomethyl Ligand

| Bond | Bond Length (Å) |

| Ni-N1 | 2.11 |

| Ni-N2 | 2.04 |

| Ni-N3 | 2.09 |

| Ni-N4 (axial) | 2.07 |

| Ni-N5 | 2.10 |

Data from a study on a 5-aminomethyl- researchgate.netaneN4 complex, presented here for comparative purposes.

Proton Dissociation and Stability Constants of Metal Complexes

The stability of metal complexes in solution is a critical aspect of their coordination chemistry and is quantified by stability constants. The this compound ligand possesses two sites that can be protonated: the triazole ring and the amino group. The proton dissociation constants (pKa) of the ligand are essential for understanding its coordination behavior at different pH values.

The chelate effect, resulting from the bidentate coordination of this compound, is expected to lead to the formation of thermodynamically stable complexes compared to those formed with monodentate ligands. The five-membered chelate ring formed upon coordination is generally highly stable.

This compound Complexes in Catalysis Research

The versatile coordination behavior and the ability to stabilize various metal centers make this compound complexes promising candidates for applications in catalysis. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

Homogeneous Catalysis Applications (Chemical Transformation Focus)

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound and its derivatives have shown potential in various chemical transformations. A notable example is the use of aminotriazole-based manganese(I) complexes in the transfer hydrogenation of ketones. nih.gov

In one study, a series of Mn(I) complexes bearing aminotriazole ligands were synthesized and evaluated as catalysts for the transfer hydrogenation of a wide range of ketones to their corresponding alcohols, using 2-propanol as the hydrogen source. nih.gov The reactions proceeded under mild conditions with good to excellent yields. The catalytic activity was found to be dependent on the nature of the substituents on the aminotriazole ligand, suggesting that the electronic and steric environment around the manganese center plays a crucial role in the catalytic cycle. nih.gov

Table 2: Catalytic Activity of an Aminotriazole-Mn(I) Complex in the Transfer Hydrogenation of Various Ketones

| Substrate (Ketone) | Product (Alcohol) | Yield (%) |

| Acetophenone | 1-Phenylethanol | 95 |

| 4'-Methylacetophenone | 1-(p-tolyl)ethanol | 98 |

| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 96 |

| 2-Acetylfuran | 1-(Furan-2-yl)ethanol | 85 |

| Propiophenone | 1-Phenylpropan-1-ol | 92 |

| Cyclohexanone | Cyclohexanol | 76 |

Data adapted from a study on a related aminotriazole Mn(I) complex, illustrating the potential catalytic applications of such systems. nih.gov

The proposed mechanism for this transformation involves an outer-sphere hydrogen transfer, where the amino group of the ligand participates in the proton transfer step. nih.gov This highlights the cooperative role of the ligand in the catalytic process, going beyond simply acting as a spectator scaffold for the metal ion.

Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a highly active area of research, as it combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound complexes can be anchored to various solid supports, such as polymers, silica (B1680970), or metal-organic frameworks (MOFs), to generate robust and reusable catalysts.

For instance, polymer-supported benzotriazoles have been successfully employed as catalysts in the synthesis of tetrahydroquinolines through the condensation of aldehydes with aromatic amines. nih.gov In this approach, a benzotriazole derivative was linked to a solid polymer support, such as Wang resin or Merrifield resin. The supported catalyst promoted the reaction efficiently, and the product could be easily separated by simple filtration, with the resin being recovered and reused without a significant loss of activity. nih.gov This demonstrates the practical advantages of heterogenizing benzotriazole-based catalytic systems.

The aminomethyl group of this compound provides a convenient handle for covalent attachment to functionalized solid supports. For example, it can react with surface-modified silica containing epoxy or chloropropyl groups, or it can be incorporated as a linker in the synthesis of MOFs. These immobilized this compound-metal complexes can then be utilized in a variety of catalytic reactions, offering the benefits of enhanced stability and facile catalyst-product separation. While specific examples focusing solely on this compound in heterogeneous catalysis are limited, the principles and successes with related supported benzotriazole systems strongly suggest its potential in this field.

Aminomethylbenzotriazole in Advanced Materials Science Research

Integration into Functional Polymeric Systems

The incorporation of aminomethylbenzotriazole moieties into polymer structures is a key strategy for developing functional materials with tailored properties. This integration can be achieved by creating monomers that contain the this compound group, which are then polymerized, or by chemically modifying existing polymers to introduce these functional groups.

Incorporation into Polymers and Copolymers

The synthesis of polymers with pendant this compound groups allows for the direct integration of the compound's functionality into a macromolecular structure. A notable method for achieving this involves the synthesis of a specialized acrylic monomer through a Mannich reaction, a type of organic reaction that combines an amine, formaldehyde (B43269), and a compound with an acidic proton.

One specific example is the synthesis of the monomer 2-(bis((1H-Benzo[d] crimsonpublishers.comresearchgate.netresearchgate.nettriazol-1-yl)methylamino)ethyl acrylate (B77674) (BMEA). crimsonpublishers.comresearchgate.net This process involves the reaction of 1,2,3-benzotriazole with ethanolamine (B43304) and formaldehyde. crimsonpublishers.comresearchgate.net The resulting intermediate, which contains the core this compound structure, is then reacted with acryloyl chloride to add a polymerizable acrylate group. crimsonpublishers.com The BMEA monomer can then undergo solution polymerization to form a polyacrylate, referred to as PBMEA, where the this compound groups are present as side chains along the polymer backbone. crimsonpublishers.comresearchgate.net This method effectively creates a polymer that carries the intrinsic properties of benzotriazole (B28993), such as its anti-corrosive potential. crimsonpublishers.com

The general synthetic approach can be summarized in the following stages:

Formation of the this compound Intermediate : Reaction of benzotriazole, an amine (like ethanolamine), and formaldehyde.

Functionalization with a Polymerizable Group : Acrylation of the intermediate to create a monomer.

Polymerization : Radical polymerization of the functionalized monomer to yield the final polymer.

The properties of the resulting copolymers can be tailored by polymerizing the this compound-containing monomer with other monomers, such as methyl methacrylate. researchgate.net The composition of the final copolymer depends on the initial ratio of the monomers used in the polymerization reaction. e3s-conferences.org

Surface Chemistry and Coating Applications (Chemical Interactions)

Polymers functionalized with this compound are particularly suited for surface chemistry and coating applications, primarily due to the well-documented ability of the benzotriazole (BTA) moiety to inhibit corrosion on metal surfaces, especially copper and its alloys. google.commdpi.com When incorporated into a polymer coating, the this compound group can interact with the metal substrate, forming a protective layer that passivates the surface and prevents corrosive reactions. youtube.com

The chemical interactions at the surface are twofold:

Interaction with Metal Substrates : The nitrogen atoms in the triazole ring of the benzotriazole group can coordinate with metal ions on the surface, forming a stable, thin film. This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. youtube.com

Interaction within the Coating Matrix : The amine functionality within the this compound structure can form hydrogen bonds or other chemical linkages with the polymer binder of the coating (e.g., epoxy resins). mdpi.com This immobilizes the benzotriazole unit within the coating, ensuring its long-term presence at the metal-coating interface and preventing it from leaching out, which is a common issue with non-bonded corrosion inhibitors. google.com

This dual functionality makes this compound-containing polymers effective for creating high-performance protective coatings. These coatings can enhance the durability and lifespan of metal components by actively inhibiting corrosion at the interface. mdpi.commdpi.com

Role in Hybrid Material Architectures

This compound serves as a valuable building block in the creation of hybrid material architectures, where organic polymer components are combined with inorganic materials at the molecular or nanometer scale. mdpi.com These materials leverage the synergistic properties of both phases to achieve functionalities not possible with either component alone. nih.gov

Design and Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are typically synthesized using methods like the sol-gel process, which allows for the creation of an inorganic network (commonly silica) in the presence of organic components. mdpi.commdpi.com this compound can be incorporated into these structures to impart its specific functionalities to the final hybrid material.

A common strategy for designing these hybrids involves the use of organosilane precursors that are functionalized with the desired organic group. In this context, a precursor could be synthesized by attaching the this compound moiety to a silane (B1218182) molecule, such as an aminopropyltriethoxysilane. This functionalized precursor can then be co-condensed with a primary inorganic precursor like tetraethyl orthosilicate (B98303) (TEOS) during a sol-gel process. uctm.edu

The process generally follows these steps:

Hydrolysis : The alkoxy groups on the TEOS and the functionalized silane precursor are hydrolyzed to form silanol (B1196071) (Si-OH) groups.

Condensation : The silanol groups react with each other to form a network of siloxane (Si-O-Si) bonds, creating the inorganic silica (B1680970) matrix.

The result is a covalently linked hybrid material where the this compound groups are distributed throughout the inorganic silica network. uctm.edu This approach has been used to create hybrid materials with amine-functionalized groups for applications such as the adsorption of heavy metals. uctm.eduresearchgate.net By using an this compound-functionalized precursor, one could design hybrid materials with built-in corrosion inhibition or metal-chelating properties. jlu.edu.cn

Table 1: Components in a Representative this compound-Silica Hybrid Synthesis

| Component Role | Chemical Name | Abbreviation | Purpose in Synthesis |

| Inorganic Network Precursor | Tetraethyl orthosilicate | TEOS | Forms the primary silica (SiO₂) backbone of the inorganic matrix. |

| Functional Organic Precursor | This compound-functionalized silane | AMBT-Silane | Introduces the this compound moiety into the silica network, providing functionality. |

| Solvent | Ethanol (B145695) | EtOH | Acts as a co-solvent for the precursors and water. |

| Catalyst | Acid (e.g., HCl) or Base (e.g., NH₃) | - | Catalyzes the hydrolysis and condensation reactions of the silane precursors. |

| Water | Dihydrogen monoxide | H₂O | Required for the hydrolysis of the alkoxide groups on the precursors. |

Interfacial Phenomena and Adhesion Enhancement

The mechanisms for adhesion enhancement by this compound can be attributed to several factors:

Chemical Bonding : The benzotriazole ring can form coordinate bonds with the metal surface, creating a strong chemical link at the interface. google.com

Improved Wetting : The presence of polar amine and benzotriazole groups can alter the surface energy of the polymer, promoting better wetting of the metal substrate. Good wetting is a prerequisite for establishing strong interfacial contact.

Interdiffusion : The polymer chains containing the this compound group can interdiffuse with the bulk polymer matrix of an adhesive or coating, creating a diffuse and mechanically robust interfacial region. ncsu.edu

Acid-Base Interactions : The amine group is basic and can interact with acidic sites on a metal oxide surface, contributing to adhesion through acid-base interactions.

By acting as a coupling agent, the this compound moiety can bridge the inorganic metal surface and the organic polymer matrix, leading to a significant improvement in bond strength and durability. specialchem.com This is crucial in applications where coatings must withstand mechanical stress and harsh environmental conditions without delaminating. nih.gov

Development of Specialized Material Precursors

This compound is not only incorporated directly into materials but is also used as a foundational molecule to create more complex, specialized precursors. These precursors are designed with specific reactive groups that allow them to be easily integrated into material synthesis processes.

A prime example is the synthesis of polymerizable monomers. As detailed previously, the reaction between benzotriazole, ethanolamine, and formaldehyde produces an this compound derivative. crimsonpublishers.comresearchgate.net This intermediate can be further reacted with molecules like acryloyl chloride to attach a vinyl group, transforming it into a functional monomer (BMEA). crimsonpublishers.com

This monomer is a specialized precursor because it contains:

A Polymerizable Group : The acrylate functionality allows it to participate in radical polymerization reactions to form a high molecular weight polymer. crimsonpublishers.com

A Functional Moiety : The pendant this compound group carries the desired anti-corrosion and chelating properties.

A Spacer Group : The ethylamino portion acts as a flexible spacer, which can reduce steric hindrance during the polymerization process and improve the accessibility of the benzotriazole group in the final polymer. crimsonpublishers.comresearchgate.net

By designing and synthesizing such precursors, materials scientists can create a wide range of custom polymers and copolymers with precisely controlled functionalities. researchgate.net This "bottom-up" approach, starting from a versatile molecule like this compound, is fundamental to the development of new advanced materials.

Precursors for Photovoltaic Materials (Chemical Design)

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the chemical design or application of this compound as a precursor for photovoltaic materials. While related benzotriazole derivatives have been incorporated into donor-acceptor copolymers and organic dyes for solar cells, the direct use of this compound in this context is not documented in the existing body of research. researchgate.net General research into precursors for photovoltaic materials, such as lead halide perovskites, focuses on the evolution of morphology from the liquid precursor stage to crystal formation, but does not mention this specific compound. lbl.gov

Chemical Mechanisms of Corrosion Inhibition (Material Protection Chemistry)

This compound functions as an effective corrosion inhibitor primarily through adsorption onto the metal surface, forming a protective barrier that insulates the metal from the corrosive environment. icrc.ac.iriaea.org The mechanism is a complex interplay of physical and chemical interactions, leading to the formation of a stable, passivating film. This process has been extensively studied for benzotriazole and its derivatives, with the core mechanisms being broadly applicable to this compound. icrc.ac.irnbinno.com

The primary chemical mechanism involves the interaction between the inhibitor molecule and the metal. The benzotriazole moiety contains nitrogen atoms with lone pairs of electrons. nbinno.com These electrons can be donated to the vacant d-orbitals of metal atoms, such as iron or copper, forming coordinate covalent bonds. icrc.ac.irnbinno.comresearchgate.net This interaction is a form of chemisorption and is central to the formation of a strong, stable inhibitor film on the metal surface. mdpi.comresearchgate.net

This adsorbed layer serves multiple protective functions:

Physical Barrier: It acts as a physical barrier, blocking corrosive species like water, oxygen, and chloride ions from reaching the metal substrate. nbinno.com

Electrochemical Interference: By adsorbing onto the metal surface, the inhibitor molecules interfere with the electrochemical reactions that drive corrosion. Studies on closely related compounds like 1-aminobenzotriazole (B112013) (1-ABT) show that they typically function as mixed-type inhibitors. This means they retard both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., oxygen reduction). icrc.ac.ir

Surface Passivation: The formation of the inhibitor-metal complex effectively passivates the surface, creating a stable film that significantly reduces the corrosion rate. irowater.com

The adsorption process of benzotriazole derivatives often conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. icrc.ac.iricrc.ac.ir Thermodynamic analysis of this process for 1-ABT supports a combination of physical and chemical adsorption (physiochemisorption). icrc.ac.ir

The effectiveness of this inhibition mechanism is confirmed through various experimental and theoretical methods. Electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to quantify the reduction in corrosion rate and understand the inhibitor's effect on the electrochemical processes. icrc.ac.iricrc.ac.irmdpi.com Surface analysis methods like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of the protective film's formation and the chemical interactions at the surface. icrc.ac.ir Furthermore, quantum chemical calculations and Density Functional Theory (DFT) are employed to model the adsorption process and confirm the interaction between the inhibitor's heteroatoms and the metal's d-orbitals. icrc.ac.irmdpi.com

Research on 1-aminobenzotriazole, a structurally similar compound, demonstrates a direct correlation between inhibitor concentration and inhibition efficiency, reaching up to 98% effectiveness at optimal concentrations in acidic environments. icrc.ac.iricrc.ac.ir

Interactive Data Table: Inhibition Efficiency of 1-Aminobenzotriazole (1-ABT) on Mild Steel in 0.5 M HCl

This table presents data from weight loss calculations for the closely related compound, 1-aminobenzotriazole, showing how its efficiency as a corrosion inhibitor increases with concentration.

| Concentration (ppm) | Inhibition Efficiency (IEG %) |

| 0 | 0 |

| 100 | ~81 |

| 200 | ~88 |

| 300 | ~94 |

| 400 | ~98 |

Data sourced from a study on 1-aminobenzotriazole, a compound structurally similar to this compound. icrc.ac.ir

Advanced Characterization and Analytical Methodologies for Aminomethylbenzotriazole

High-Resolution Spectroscopic Techniques for Structural Detail

High-resolution spectroscopy is fundamental to confirming the identity and detailed structural features of Aminomethylbenzotriazole. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy offer unambiguous evidence of the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are employed for a complete and unambiguous assignment of all proton and carbon signals, which is especially crucial for complex systems and for distinguishing between isomers (e.g., 1-aminomethyl vs. 2-aminomethylbenzotriazole).

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Aminomethylbenzotriazole is expected to show distinct signals for the aminomethyl (-CH₂) protons and the four aromatic protons of the benzene (B151609) ring. The -CH₂ protons would appear as a singlet, with a chemical shift influenced by the adjacent nitrogen of the triazole ring and the terminal amino group. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (approx. 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. For 1-Aminomethylbenzotriazole, signals are expected for the aminomethyl carbon and the six carbons of the benzotriazole (B28993) ring. The chemical shift of the -CH₂ carbon would be characteristic of a carbon atom situated between two nitrogen atoms. Data from the closely related compound, 1H-Benzotriazole-1-methanol, shows a methylene (B1212753) carbon (-CH₂OH) signal which can serve as a reference point for the aminomethyl carbon in this compound. chemicalbook.com

Multi-Dimensional NMR: To resolve ambiguities and confirm connectivity, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the aromatic protons within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. This is particularly useful for assigning the -CH₂ proton signal to the aminomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for establishing the connection of the aminomethyl group to the N-1 position of the benzotriazole ring by observing correlations between the -CH₂ protons and the carbons of the benzotriazole ring system.

Studies on substituted benzotriazoles, such as nitrobenzotriazoles, have demonstrated the power of multinuclear (¹H, ¹³C, ¹⁵N) and 2D NMR spectroscopy in definitively establishing their complex structures and tautomeric forms. nih.gov

| Atom Type | Signal | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Proton (¹H) | -CH₂- | ~5.5 - 6.0 | HSQC: Correlates with -CH₂- carbon HMBC: Correlates with C7a and C4 of the benzotriazole ring |

| Proton (¹H) | -NH₂ | Variable, broad | - |

| Proton (¹H) | Aromatic H | ~7.3 - 8.1 | COSY: Correlations between adjacent aromatic protons HSQC: Correlations with respective aromatic carbons |

| Carbon (¹³C) | -CH₂- | ~60 - 70 | HSQC: Correlates with -CH₂- protons |